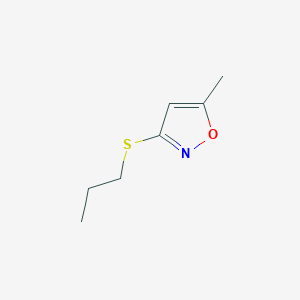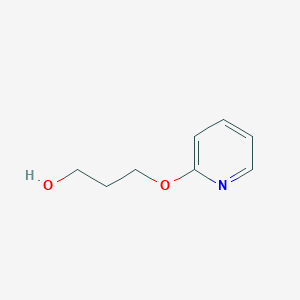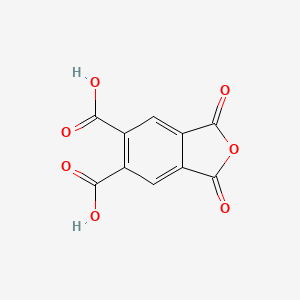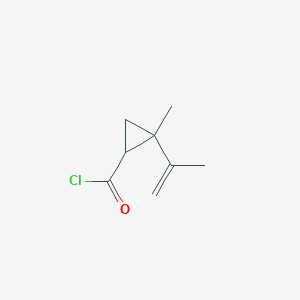
2-Methyl-2-(prop-1-en-2-yl)cyclopropane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- is a chemical compound with the molecular formula C8H11ClO. It is a derivative of cyclopropane, featuring a carbonyl chloride group and a methyl group attached to the cyclopropane ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- can be synthesized through the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the cyclopropanecarboxylic acid is treated with an excess of thionyl chloride, resulting in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
In an industrial setting, the production of cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- involves similar reaction conditions but on a larger scale. The process is carefully controlled to ensure the purity and yield of the product. The use of advanced distillation techniques helps in the separation and purification of the final compound.
化学反応の分析
Types of Reactions
Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming cyclopropane derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form cyclopropanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze certain reactions.
Solvents: Organic solvents like dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Cyclopropane Derivatives: Formed through addition reactions with alkenes and alkynes.
科学的研究の応用
Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to form covalent bonds with nucleophilic sites in other molecules.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid chloride: Similar in structure but lacks the methyl and methylethenyl groups.
Cyclobutanecarbonyl chloride: Contains a four-membered ring instead of a three-membered ring.
Cyclohexanecarbonyl chloride: Contains a six-membered ring and has different reactivity due to ring size.
Uniqueness
Cyclopropanecarbonyl chloride, 2-methyl-2-(1-methylethenyl)- is unique due to its specific substituents on the cyclopropane ring, which impart distinct reactivity and properties. The presence of the methyl and methylethenyl groups influences its chemical behavior, making it a valuable compound in various synthetic applications.
特性
CAS番号 |
96043-39-9 |
|---|---|
分子式 |
C8H11ClO |
分子量 |
158.62 g/mol |
IUPAC名 |
2-methyl-2-prop-1-en-2-ylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-5(2)8(3)4-6(8)7(9)10/h6H,1,4H2,2-3H3 |
InChIキー |
FXGJLOMKXCXRNC-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1(CC1C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
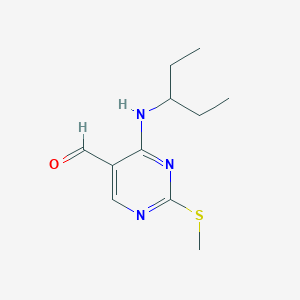
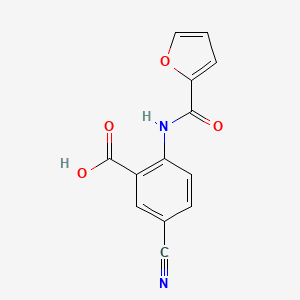
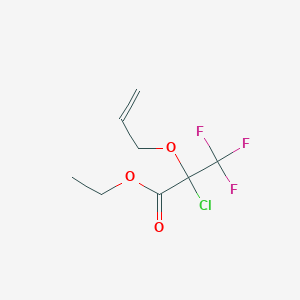
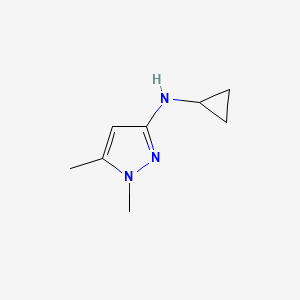
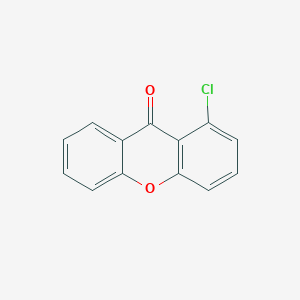
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
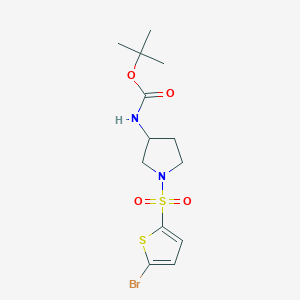
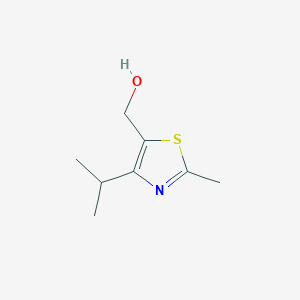
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)
![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
